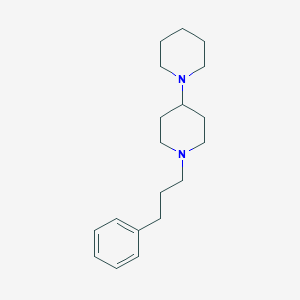
1'-(3-phenylpropyl)-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenylpropyl)-4,1’-bipiperidine is a chemical compound known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a bipiperidine core with a phenylpropyl group attached, which contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Phenylpropyl)-4,1’-bipiperidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperidine with 3-phenylpropyl bromide under basic conditions. The reaction typically proceeds as follows:
Step 1: Preparation of 1-benzylpiperidine by reacting piperidine with benzyl chloride.
Step 2: Alkylation of 1-benzylpiperidine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods: Industrial production of 1-(3-Phenylpropyl)-4,1’-bipiperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to streamline the process and ensure consistency.
化学反応の分析
Types of Reactions: 1-(3-Phenylpropyl)-4,1’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the
特性
分子式 |
C19H30N2 |
|---|---|
分子量 |
286.5 g/mol |
IUPAC名 |
1-(3-phenylpropyl)-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C19H30N2/c1-3-8-18(9-4-1)10-7-13-20-16-11-19(12-17-20)21-14-5-2-6-15-21/h1,3-4,8-9,19H,2,5-7,10-17H2 |
InChIキー |
XEIHVHVXQHYLBM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3 |
正規SMILES |
C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)
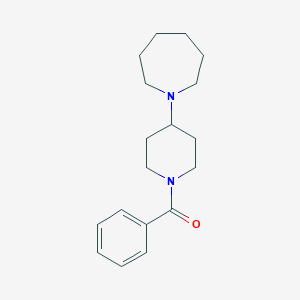
![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249066.png)
![1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249069.png)
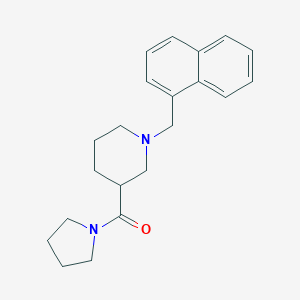
![1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249071.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B249074.png)
![1-({1-[(4-Fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249076.png)
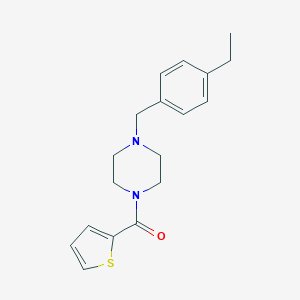
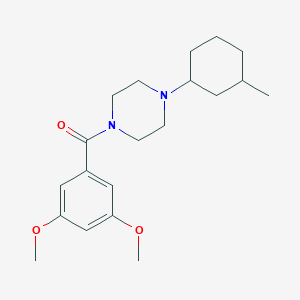
![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
![1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE](/img/structure/B249083.png)
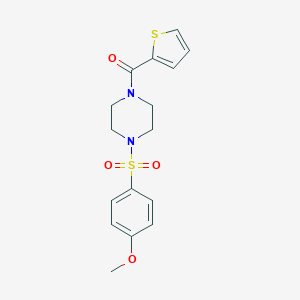
![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)
